

An In-depth Technical Guide to the Molecular Structure of Phenyl Vinyl Ether

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Compound of Interest

Compound Name: *Phenyl vinyl ether*

Cat. No.: *B1213313*

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Abstract

Phenyl vinyl ether (PVE), a significant monomer and synthetic intermediate, possesses a molecular structure that dictates its reactivity and utility in polymer science and organic synthesis. This guide provides a comprehensive examination of the molecular architecture of PVE, presenting quantitative data on its structure, detailed experimental protocols for its synthesis and characterization, and visual representations of key workflows. The information compiled herein is intended to serve as a core technical resource for professionals engaged in research and development involving this versatile compound.

Introduction

Phenyl vinyl ether, systematically named (ethoxybenzene), is an aromatic ether with the chemical formula C_8H_8O .^[1] Its structure, comprising a phenyl ring linked to a vinyl group through an ether oxygen, imparts a unique combination of reactivity characteristic of both aromatic and vinylic systems. This duality makes PVE a valuable building block in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates. A thorough understanding of its molecular geometry and electronic properties is paramount for predicting its behavior in chemical reactions and for the rational design of novel materials and synthetic pathways.

Molecular Structure and Properties

The molecular structure of **phenyl vinyl ether** has been elucidated through a combination of spectroscopic techniques and computational chemistry. Due to its liquid state at room temperature, direct X-ray crystallographic analysis of the isolated molecule is not feasible. However, computational studies, particularly those employing Density Functional Theory (DFT), provide reliable insights into its geometric parameters.

General Properties

A summary of the general chemical and physical properties of **phenyl vinyl ether** is presented in Table 1.

Property	Value
IUPAC Name	(ethenoxy)benzene[1]
CAS Number	766-94-9[1]
Molecular Formula	C ₈ H ₈ O[1]
Molecular Weight	120.15 g/mol [1]
Appearance	Colorless liquid
Boiling Point	155-156 °C
Density	0.978 g/mL at 25 °C
Refractive Index (n ²⁰ /D)	1.522

Computed Molecular Geometry

The optimized molecular geometry of **phenyl vinyl ether**, as determined by computational methods, provides key information on bond lengths and angles. These parameters are crucial for understanding the molecule's conformation and steric and electronic effects.

Bond	Bond Length (Å)
C(aryl)-O	1.357
O-C(vinyl)	1.375
C=C	1.330
C(aryl)-C(aryl)	1.390 - 1.395
C(vinyl)-H	1.080 - 1.085
C(aryl)-H	1.084 - 1.086

Angle	Bond Angle (°)
C(aryl)-O-C(vinyl)	121.0
O-C(vinyl)-C(vinyl)	126.5
C(aryl)-C(aryl)-C(aryl)	119.9 - 120.1
H-C(vinyl)-H	119.0
H-C(vinyl)-C(vinyl)	120.5

Note: The data presented in the tables above are derived from computational studies and may vary slightly depending on the theoretical model and basis set used.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

Synthesis of Phenyl Vinyl Ether

Phenyl vinyl ether can be synthesized through several methods. The two most common routes are the direct vinylation of phenol with acetylene and a two-step synthesis via a β -chlorophenetole intermediate.

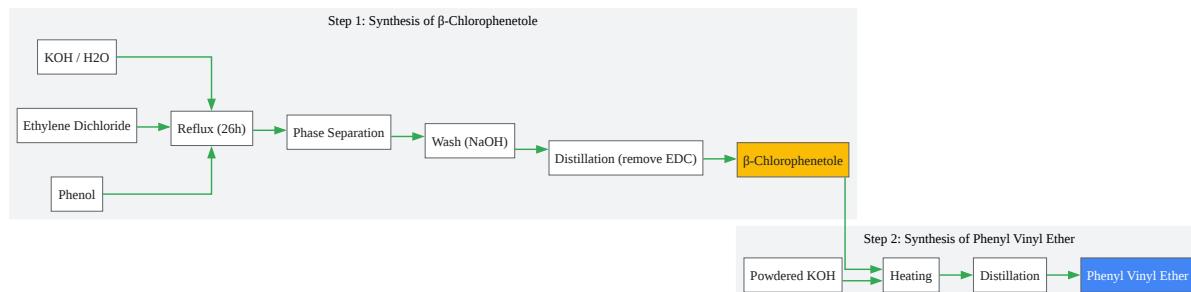
This method, adapted from the literature, involves the formation of β -chlorophenetole followed by dehydrochlorination.[\[5\]](#)

Step 1: Synthesis of β -Chlorophenetole

- Combine 188 g (2 moles) of phenol, 322 mL (4 moles) of ethylene dichloride, 123 g (2.2 moles) of potassium hydroxide, and 300 mL of water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
- Heat the mixture to reflux and maintain for 26 hours with vigorous stirring.
- After cooling, separate the organic layer. Additional water may be required to facilitate phase separation.
- Wash the organic layer with a hot 10% sodium hydroxide solution to remove unreacted phenol.
- Remove the excess ethylene dichloride by distillation.
- Distill the residue under reduced pressure, collecting the fraction boiling between 200-225 °C. This yields crude β -chlorophenetole.

Step 2: Synthesis of **Phenyl Vinyl Ether**

- Treat the crude β -chlorophenetole with powdered potassium hydroxide.
- Heat the mixture to induce dehydrochlorination.
- Distill the resulting **phenyl vinyl ether** from the reaction mixture.

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Two-step synthesis of **phenyl vinyl ether**.

This method involves the direct reaction of phenol with acetylene gas in the presence of a catalyst.^[6]

- In a reaction vessel equipped with a gas inlet and a stirrer, dissolve phenol in a suitable solvent (e.g., a superbasic system like KOH-DMSO).
- Heat the solution to the desired reaction temperature.
- Bubble acetylene gas through the reaction mixture with vigorous stirring.
- Monitor the reaction progress by techniques such as gas chromatography (GC).
- Upon completion, cool the reaction mixture and isolate the **phenyl vinyl ether** through extraction and distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 10-20 mg of **phenyl vinyl ether** in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
- Data Acquisition: Acquire the Free Induction Decay (FID) and apply Fourier transform to obtain the ¹H NMR spectrum.
- Data Processing: Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

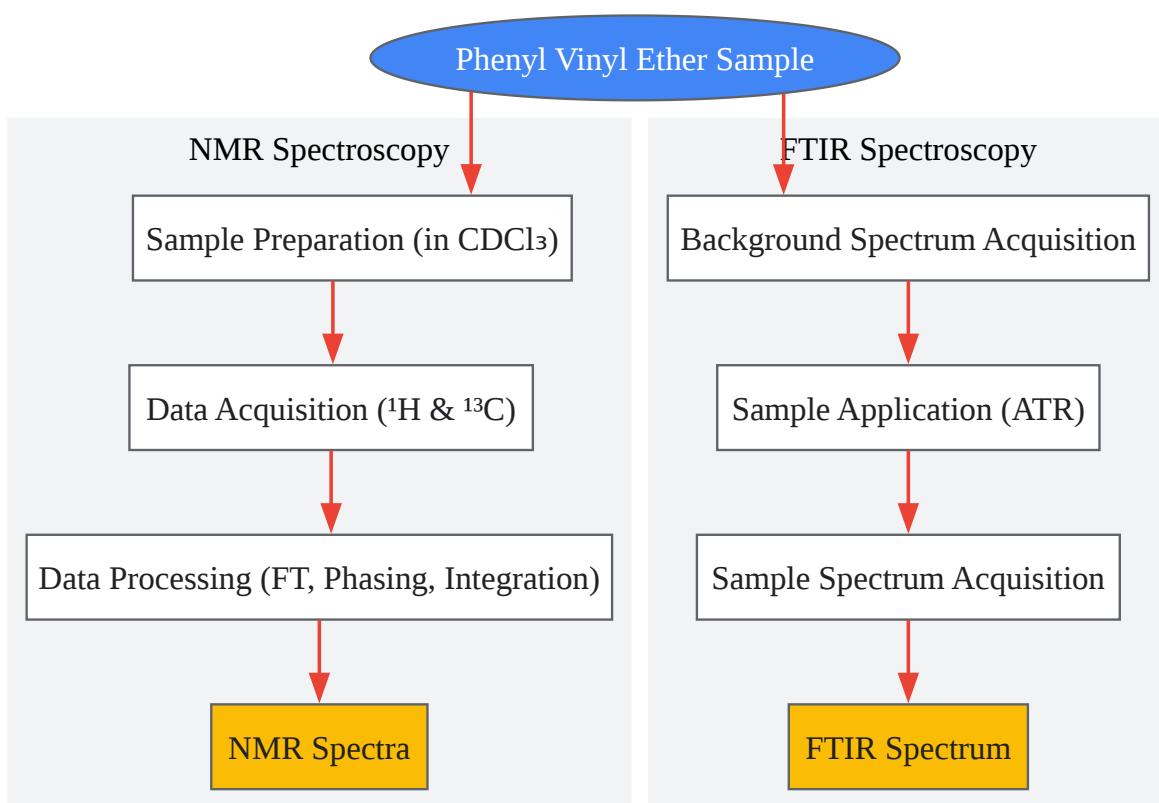
¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of **phenyl vinyl ether** in 0.6-0.8 mL of deuterated solvent.
- Instrument Setup:
 - Use a broadband probe tuned to the ¹³C frequency.
 - Set the appropriate acquisition parameters, including a proton decoupling sequence (e.g., WALTZ-16).

- Data Acquisition: Acquire the FID over a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Apply Fourier transform, phase the spectrum, and reference it to the solvent peak.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

- Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond) is clean.
 - Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small drop of liquid **phenyl vinyl ether** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.



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